5-Phenyl-1-(2-phenylethyl)-(1,2,4)triazolo(4,3-a)quinazoline
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Overview
Description
1-Phenethyl-5-phenyl-[1,2,4]triazolo[4,3-a]quinazoline is a heterocyclic compound that belongs to the triazoloquinazoline family. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structure of 1-Phenethyl-5-phenyl-[1,2,4]triazolo[4,3-a]quinazoline makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenethyl-5-phenyl-[1,2,4]triazolo[4,3-a]quinazoline typically involves the nucleophilic substitution reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinazoline with various amines . The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of 1-Phenethyl-5-phenyl-[1,2,4]triazolo[4,3-a]quinazoline may involve large-scale synthesis using automated reactors and continuous flow systems. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 1-Phenethyl-5-phenyl-[1,2,4]triazolo[4,3-a]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triazoloquinazoline ring undergoes substitution with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various amines in the presence of a base like potassium carbonate.
Major Products Formed: The major products formed from these reactions include substituted triazoloquinazolines with varying functional groups, which can exhibit different biological activities.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its anticancer properties and potential use in cancer therapy.
Mechanism of Action
The mechanism of action of 1-Phenethyl-5-phenyl-[1,2,4]triazolo[4,3-a]quinazoline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: The inhibition of these molecular targets can lead to the disruption of key cellular processes, such as DNA replication and cell division, ultimately resulting in cell death.
Comparison with Similar Compounds
1-Phenethyl-5-phenyl-[1,2,4]triazolo[4,3-a]quinazoline can be compared with other similar compounds in the triazoloquinazoline family:
Properties
CAS No. |
95854-69-6 |
---|---|
Molecular Formula |
C23H18N4 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
5-phenyl-1-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazoline |
InChI |
InChI=1S/C23H18N4/c1-3-9-17(10-4-1)15-16-21-25-26-23-24-22(18-11-5-2-6-12-18)19-13-7-8-14-20(19)27(21)23/h1-14H,15-16H2 |
InChI Key |
PJDJKZUCYXEENU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN=C3N2C4=CC=CC=C4C(=N3)C5=CC=CC=C5 |
Origin of Product |
United States |
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